

# 113-O16B for nucleic acid-based therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | 113-O16B  |           |
| Cat. No.:            | B15597133 | Get Quote |

An In-depth Technical Guide to 113-O16B for Nucleic Acid-Based Therapeutics

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**113-O16B** is a disulfide bond-containing ionizable cationic lipidoid that has emerged as a promising vehicle for the delivery of nucleic acid-based therapeutics, particularly messenger RNA (mRNA). Its unique structure allows for the formulation of lipid nanoparticles (LNPs) that can efficiently encapsulate and deliver mRNA payloads to specific cellular targets. This technical guide provides a comprehensive overview of **113-O16B**, including its application in LNP formulations, detailed experimental protocols, and the immunological pathways it influences, with a focus on its use in cancer immunotherapy.

The primary focus of research on **113-O16B** containing LNPs has been in the development of mRNA cancer vaccines. A key study demonstrated that LNPs formulated with a closely related lipid, **113-O12B**, exhibit a remarkable tropism for lymph nodes, the epicenters of immune responses. This targeted delivery to lymph nodes enhances the activation of antigen-presenting cells (APCs) and subsequently elicits a robust, antigen-specific CD8+ T cell response against tumors.[1][2] This lymph node-targeting capability represents a significant advancement over conventional LNP formulations, which often show higher accumulation in the liver.[1]

# **Core Concepts and Mechanism of Action**



The therapeutic efficacy of **113-O16B**-based LNPs stems from their ability to protect the mRNA cargo from degradation and facilitate its delivery into the cytoplasm of target cells. The ionizable nature of **113-O16B** is crucial for this process. At an acidic pH, such as during LNP formulation, the lipid is positively charged, allowing for electrostatic interaction with the negatively charged mRNA. Upon administration and circulation at physiological pH, the LNP surface becomes more neutral, reducing non-specific interactions.

Once the LNPs are taken up by cells, primarily APCs in the lymph nodes, through endocytosis, they are trafficked into endosomes. The acidic environment of the endosome protonates the **113-O16B**, leading to the disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm. The cell's translational machinery then produces the antigen encoded by the mRNA, initiating an immune response.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data regarding the physicochemical characteristics and in vivo performance of **113-O16B**-based LNPs as reported in the literature.

Table 1: Physicochemical Properties of 113-O12B LNPs

| Parameter                        | Value                                                           |  |
|----------------------------------|-----------------------------------------------------------------|--|
| Lipid Composition (weight ratio) | 113-O12B : Cholesterol : DOPE : DMG-PEG = 16 : 4.8 : 3 : 2.4[1] |  |
| Mean Particle Size               | ~90 nm                                                          |  |
| Polydispersity Index (PDI)       | < 0.2                                                           |  |
| mRNA Encapsulation Efficiency    | > 90%                                                           |  |

Table 2: In Vivo Biodistribution of Luciferase mRNA-

LNPs (6h post-injection)

| LNP Formulation | Luciferase Expression in<br>Lymph Nodes (photons/s) | Luciferase Expression in Liver (photons/s) |
|-----------------|-----------------------------------------------------|--------------------------------------------|
| 113-O12B/mLuc   | ~1 x 10^7                                           | ~5 x 10^5                                  |
| ALC-0315/mLuc   | ~5 x 10^6                                           | ~1 x 10^8                                  |



Data are approximated from graphical representations in Chen et al., PNAS 2022.[1]

Table 3: Anti-Tumor Efficacy of OVA-encoding mRNA

Vaccine in B16F10-OVA Melanoma Model

| Treatment Group | Average Tumor Volume<br>(Day 15, mm³) | Survival Rate (Day 30) |
|-----------------|---------------------------------------|------------------------|
| PBS             | ~1500                                 | 0%                     |
| 113-O12B/mOVA   | < 250                                 | 80%                    |
| ALC-0315/mOVA   | ~750                                  | 40%                    |

Data are approximated from graphical representations in Chen et al., PNAS 2022.[1]

# Experimental Protocols LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of **113-O16B** LNPs encapsulating mRNA using a microfluidic mixing device.

### Materials:

- 113-O16B lipid
- Cholesterol
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)
- · mRNA encoding the antigen of interest
- Ethanol
- Citrate buffer (pH 4.0)
- Phosphate-buffered saline (PBS, pH 7.4)



· Microfluidic mixing device and cartridges

#### Procedure:

- Prepare Lipid Stock Solution: Dissolve **113-O16B**, cholesterol, DOPE, and DMG-PEG in ethanol to achieve the desired weight ratio (e.g., 16:4.8:3:2.4). The final total lipid concentration in ethanol should be between 10-25 mg/mL.
- Prepare mRNA Solution: Dilute the mRNA in citrate buffer (pH 4.0) to a concentration of 0.1-0.5 mg/mL.
- · Microfluidic Mixing:
  - Set the flow rate ratio of the aqueous phase (mRNA solution) to the organic phase (lipid solution) to 3:1.
  - Set the total flow rate to achieve rapid and efficient mixing, typically between 2-12 mL/min depending on the microfluidic device.
  - Pump the two solutions through the microfluidic device to form the LNPs.
- Purification and Buffer Exchange:
  - Dialyze the resulting LNP solution against PBS (pH 7.4) for at least 18 hours to remove ethanol and exchange the buffer. Use a dialysis membrane with a molecular weight cutoff of 10-12 kDa.
  - Alternatively, use tangential flow filtration (TFF) for larger scale preparations.
- Sterilization and Storage:
  - Sterilize the final LNP formulation by passing it through a 0.22 μm filter.
  - Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

### **Characterization of LNPs**

a) Particle Size and Polydispersity Index (PDI):



- Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and PDI of the LNPs. Dilute the LNP sample in PBS to an appropriate concentration before measurement.
- b) mRNA Encapsulation Efficiency:
- Use a fluorescent dye-based assay (e.g., Quant-iT RiboGreen assay).
- Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 2% Triton X-100).
- The encapsulation efficiency is calculated as: ((Total RNA fluorescence Free RNA fluorescence) / Total RNA fluorescence) \* 100%.

## In Vivo Evaluation of LNP Efficacy

- a) Animal Model:
- Use C57BL/6 mice for general biodistribution and immunogenicity studies.
- For tumor models, use syngeneic models such as B16F10 melanoma cells expressing a model antigen like ovalbumin (OVA).
- b) Administration:
- For lymph node targeting, administer the LNP-mRNA vaccine via subcutaneous or intramuscular injection in the flank or footpad.
- c) Biodistribution Studies:
- Use mRNA encoding a reporter protein like Luciferase (mLuc).
- At various time points after injection, perform in vivo bioluminescence imaging using an IVIS spectrum imaging system.
- Quantify the bioluminescent signal in different organs, particularly the draining lymph nodes and liver.
- d) Anti-Tumor Efficacy Studies:



- Tumor Inoculation: Inoculate mice subcutaneously with tumor cells (e.g., 1 x 10<sup>6</sup> B16F10-OVA cells).
- Vaccination Schedule: Begin vaccination when tumors are palpable. A typical prime-boost schedule involves injections on days 7 and 14 post-tumor inoculation.
- Monitoring: Measure tumor volume every 2-3 days using calipers. Monitor animal survival.
- Immunological Analysis: At the end of the study, isolate tumors, spleens, and draining lymph nodes to analyze immune cell populations by flow cytometry. Stain for CD8+ T cells, dendritic cells, and macrophages to assess the anti-tumor immune response.

# Visualizations Signaling and Therapeutic Action Pathway





Click to download full resolution via product page

Caption: Signaling pathway of 113-O16B/mRNA vaccine from injection to tumor cell killing.



# **Experimental Workflow for LNP Formulation and Characterization**



Click to download full resolution via product page

Caption: Workflow for the formulation and characterization of 113-O16B/mRNA LNPs.

## Conclusion

**113-O16B** represents a significant advancement in the field of nucleic acid delivery. Its application in LNP formulations for mRNA vaccines has demonstrated superior lymph node targeting, leading to enhanced anti-tumor immunity. The detailed protocols and data presented in this guide offer a valuable resource for researchers and drug developers seeking to leverage this technology for the development of next-generation nucleic acid-based therapeutics. Further research and optimization of **113-O16B**-based delivery systems hold the potential to unlock new therapeutic possibilities for a wide range of diseases.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. pnas.org [pnas.org]



- 2. pnas.org [pnas.org]
- To cite this document: BenchChem. [113-O16B for nucleic acid-based therapeutics].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15597133#113-o16b-for-nucleic-acid-based-therapeutics]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com